N-(2-(ジメチルアミノ)-4,6-ジメチルピリミジン-5-イル)-2-フェノキシプロパンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

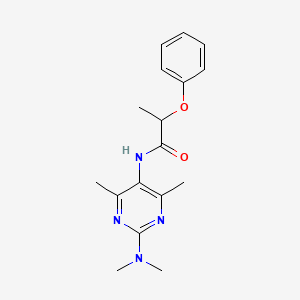

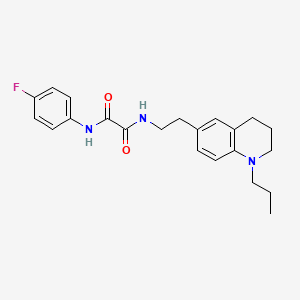

This compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleotides in DNA and RNA. The dimethylamino group and the phenoxy group attached to the pyrimidine ring suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a pyrimidine ring, a dimethylamino group, and a phenoxy group. These functional groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The dimethylamino group could participate in acid-base reactions, while the aromatic pyrimidine and phenoxy groups could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar dimethylamino and phenoxy groups could increase its solubility in polar solvents .作用機序

The mechanism of action of DMPPT is not fully understood, but studies have suggested that it interacts with specific proteins and enzymes in cells, leading to various biochemical and physiological effects. DMPPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy metabolism. Additionally, DMPPT has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent.

Biochemical and Physiological Effects

DMPPT has been shown to have various biochemical and physiological effects in cells and organisms. In plants, DMPPT has been shown to enhance photosynthesis and increase chlorophyll content, leading to improved growth and yield. In animals, DMPPT has been shown to improve glucose uptake and utilization, leading to improved insulin sensitivity and glucose homeostasis. Additionally, DMPPT has been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.

実験室実験の利点と制限

DMPPT has several advantages and limitations for lab experiments. Its unique chemical structure and properties make it a valuable tool for various experiments, including those involving genetic engineering and gene editing. However, DMPPT can be difficult to synthesize and purify, making it expensive and time-consuming to obtain in its pure form. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

将来の方向性

There are several future directions for research on DMPPT. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific proteins and enzymes in cells. Finally, there is potential for DMPPT to be used as a tool in genetic engineering and gene editing, which could have significant implications for various fields, including agriculture and biotechnology.

Conclusion

In conclusion, N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-2-phenoxypropanamide, or DMPPT, is a valuable chemical compound with potential applications in various fields. Its unique chemical structure and properties make it a valuable tool for scientific research, and its potential as a therapeutic agent and tool in genetic engineering and gene editing make it an area of interest for future research.

合成法

DMPPT is synthesized through a specific method that involves the reaction of 2-phenoxypropanoic acid with 2,4,6-trimethylpyrimidine-5-carboxylic acid, followed by the addition of dimethylamine. The resulting product is then purified through crystallization and recrystallization to obtain DMPPT in its pure form.

科学的研究の応用

- PDMAEMAは、正電荷を帯びた水溶性ポリマーです。DNAやRNAなどのアニオン性生体高分子と静電的複合体を形成することができます。したがって、遺伝子デリバリーに広く用いられています .

- 例えば、PDMAEMAベースのナノゲルは、眼科薬物デリバリーのためにピロカルピン塩酸塩で負荷されています .

- さらに、温度感受性および架橋されたPDMAEMAナノゲルは、ドキソルビシンなどの抗がん剤のデリバリーのための薬物担体として研究されています .

遺伝子デリバリーシステム

薬物デリバリーシステム

ポリプレックス形成

生体医用ナノキャリア

ランタノイド錯体

植物細胞への応用

特性

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2/c1-11-15(12(2)19-17(18-11)21(4)5)20-16(22)13(3)23-14-9-7-6-8-10-14/h6-10,13H,1-5H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXIJHKJPFPIFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C(C)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2449522.png)

![2,3-di[(1H-benzo[d]imidazol-2-ylthio)methyl]quinoxalinediium-1,4-diolate](/img/structure/B2449523.png)

![2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]acetic acid](/img/structure/B2449524.png)

![10-[(E)-2-{[4-(trifluoromethyl)phenyl]amino}ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2449528.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2449531.png)

![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)